3-Propylmorpholine

Description

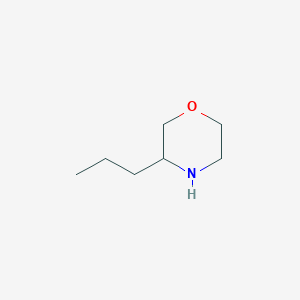

Structure

3D Structure

Properties

IUPAC Name |

3-propylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-3-7-6-9-5-4-8-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDQSRFDVDVZRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30605663 | |

| Record name | 3-Propylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30605663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19856-81-6 | |

| Record name | 3-Propylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19856-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Propylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30605663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Propylmorpholine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-propylmorpholine and its derivatives, compounds of significant interest in medicinal chemistry due to their potential applications in drug discovery, particularly in the development of novel therapeutics targeting the central nervous system. This document details synthetic methodologies, presents key quantitative data, and explores the potential biological relevance of these compounds.

Core Synthetic Strategies for this compound

The synthesis of the this compound scaffold can be achieved through several strategic approaches, primarily involving the formation of the morpholine ring through cyclization reactions. A prevalent and effective method is the cyclization of N-substituted amino alcohols.

One plausible and efficient route to this compound involves the reaction of 1-amino-2-pentanol with a suitable two-carbon synthon, such as 2-chloroethanol, followed by an intramolecular cyclization. This strategy leverages readily available starting materials and proceeds through a key N-alkylation step to form the open-chain intermediate, which then undergoes ring closure to yield the desired morpholine derivative.

General Synthetic Scheme:

Physicochemical Properties of 3-Propylmorpholine

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-propylmorpholine. The information is curated for researchers, scientists, and professionals in drug development who may use this compound as a building block or intermediate in synthetic chemistry. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for its analysis.

This compound is a substituted morpholine, a class of heterocyclic compounds with applications in medicinal chemistry and materials science. Its physicochemical properties are crucial for predicting its behavior in chemical reactions, formulation processes, and biological systems. The following table summarizes the key properties of this compound and its (3S)-enantiomer.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [1][2] |

| Molecular Weight | 129.20 g/mol | [1][2] |

| Boiling Point | 182.7 ± 15.0 °C (Predicted) | [1] |

| Density | 0.875 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 9.03 ± 0.40 (Predicted) | [1] |

| Purity | 95.0% | [2] |

Experimental Protocols

While specific experimental determinations for this compound are not widely published, the following protocols describe standard methodologies for determining the key physicochemical properties of secondary amines like this compound.

Determination of Boiling Point

The boiling point is a critical parameter for purification by distillation and for assessing volatility.

-

Apparatus: A distillation apparatus consisting of a round-bottom flask, a heating mantle, a condenser, a thermometer, and a receiving flask. A capillary tube sealed at one end is also required.

-

Procedure:

-

A small sample of this compound is placed in a test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube.

-

The test tube is attached to a thermometer and heated in a controlled manner using a heating mantle.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the liquid is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

-

For higher accuracy, this determination should be performed under reduced pressure and corrected to standard atmospheric pressure.

-

Determination of Density

Density is essential for converting mass to volume and for formulation calculations.

-

Apparatus: A pycnometer (a flask with a specific, accurately known volume), an analytical balance, and a temperature-controlled water bath.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m₁).

-

The pycnometer is filled with distilled water and placed in a water bath at a constant temperature (e.g., 20°C) until thermal equilibrium is reached. The volume is adjusted precisely, and the pycnometer is reweighed (m₂).

-

The pycnometer is emptied, dried, and then filled with the this compound sample.

-

The filled pycnometer is brought to the same constant temperature in the water bath, and its mass is measured (m₃).

-

The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measurement temperature.

-

Determination of pKa

The pKa value indicates the basicity of the morpholine nitrogen and is crucial for understanding its ionization state at different pH values.

-

Apparatus: A pH meter, a magnetic stirrer, a burette, a beaker, and standardized solutions of a strong acid (e.g., 0.1 M HCl) and the this compound sample of known concentration.

-

Procedure:

-

A known volume and concentration of the this compound solution is placed in a beaker with a magnetic stir bar.

-

The initial pH of the amine solution is recorded.

-

The standardized HCl solution is added incrementally from the burette.

-

After each addition, the solution is stirred, and the pH is recorded.

-

The additions are continued until the pH has dropped significantly, passing the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of HCl added.

-

The pKa is determined from the pH at the half-equivalence point (the point at which half of the amine has been neutralized).

-

Illustrative Workflow

The following diagram illustrates a general workflow for the quality control and characterization of a synthesized batch of this compound.

Caption: Workflow for Synthesis, QC, and Characterization.

References

An In-depth Technical Guide on the Core Mechanism of Action of 3-Propylmorpholine in Biological Systems

A comprehensive review of the current scientific literature reveals a notable absence of studies detailing the specific mechanism of action, biological targets, and quantitative pharmacological data for 3-propylmorpholine. As such, a detailed technical guide on its core biological functions cannot be constructed at this time. The compound is indexed in chemical databases, but reports on its effects in biological systems are not present in the public domain.

While direct information on this compound is unavailable, the broader class of morpholine-containing compounds is extensively researched and recognized for a wide array of pharmacological activities.[1][2][3] The morpholine ring is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous approved drugs.[4] This suggests that while this compound itself is uncharacterized, its structural motif is of significant interest in drug discovery.

This guide will, therefore, provide an overview of the known biological activities of structurally related morpholine derivatives to offer a potential framework for understanding how this compound or its analogs might interact with biological systems.

General Pharmacological Activities of Morpholine Derivatives

The morpholine nucleus is a versatile heterocyclic scaffold that has been incorporated into a multitude of biologically active molecules.[2] These compounds have demonstrated a wide range of therapeutic effects, including but not limited to:

-

Central Nervous System (CNS) Activity: Certain morpholine derivatives have been shown to possess CNS activity. For instance, a study on 2-aryl-4-(3-arylpropyl)morpholines, which bear a propyl-morpholine substructure, identified compounds with effects on locomotor activity and potential antidepressant properties.[5] One of the tested compounds was found to be an inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), key enzymes in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[5]

-

Anticancer Activity: The morpholine moiety is a common feature in various anticancer agents. For example, morpholine-substituted diphenylpyrimidine derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) T790M mutant, which is associated with resistance to certain non-small cell lung cancer therapies.[6]

-

Anti-inflammatory and Analgesic Effects: Substituted morpholine derivatives have been investigated for their potential as anti-inflammatory and analgesic agents.[3]

-

Antimicrobial and Antiviral Properties: The morpholine scaffold has been incorporated into compounds exhibiting antibacterial, antifungal, and antiviral activities.[2][7]

The diverse biological activities of morpholine derivatives underscore the importance of this chemical scaffold in interacting with a variety of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes.

Potential Signaling Pathways for Morpholine Derivatives

Given the broad range of activities of morpholine-containing compounds, they are implicated in numerous signaling pathways. For CNS-active morpholine derivatives, such as the MAO inhibitors mentioned, the primary mechanism would involve the modulation of monoaminergic neurotransmission.

Hypothetical Signaling Pathway for a CNS-Active Morpholine Derivative (e.g., MAO Inhibitor):

Caption: Hypothetical mechanism of a CNS-active morpholine derivative acting as a MAO inhibitor.

Experimental Protocols

Due to the absence of specific studies on this compound, no experimental protocols for its biological evaluation can be provided. However, for a novel compound with a morpholine scaffold suspected of having CNS activity, a standard battery of tests would be employed.

General Experimental Workflow for Characterizing a Novel CNS-Active Compound:

Caption: A generalized workflow for the preclinical evaluation of a novel CNS-active compound.

Quantitative Data

There is no quantitative data (e.g., IC₅₀, Kᵢ, EC₅₀) available for this compound in the scientific literature. For other morpholine derivatives, this data is highly specific to the full chemical structure and the biological target being assayed. A summary table for this compound cannot be generated.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 3. jchemrev.com [jchemrev.com]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 5. Synthesis, toxicological, and pharmacological assessment of derivatives of 2-aryl-4-(3-arylpropyl)morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC) [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

The Emerging Role of 3-Propylmorpholine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical properties that often impart improved aqueous solubility, metabolic stability, and oral bioavailability to drug candidates. While substitutions on the morpholine nitrogen (position 4) have been extensively explored, leading to numerous clinically approved drugs, the therapeutic potential of C3-substituted morpholines, such as 3-propylmorpholine, is an area of growing interest. Although direct and extensive research on this compound is limited in publicly available literature, by examining its close structural analogs, particularly 3-methylmorpholine, we can infer its potential applications and explore its significance as a building block in the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, potential applications, and mechanisms of action of 3-alkylmorpholines, with a specific focus on the prospective role of this compound in drug discovery.

Synthesis of 3-Alkylmorpholines: Representative Protocols

The synthesis of 3-substituted morpholines can be achieved through various synthetic routes. Below are representative experimental protocols for the synthesis of 3-alkylmorpholine analogs, which can be adapted for the synthesis of this compound.

Method 1: Reductive Amination and Cyclization

This method involves the reaction of an appropriate amino alcohol with a propyl-containing building block followed by cyclization.

Experimental Protocol:

-

Step 1: Synthesis of N-(2-hydroxyethyl)-1-aminobutan-2-ol: To a solution of 2-amino-1-butanol (1.0 eq) in methanol, add propanal (1.1 eq) and sodium cyanoborohydride (1.5 eq) at 0°C. Stir the reaction mixture at room temperature for 12 hours. Quench the reaction with water and extract with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Step 2: Cyclization to form this compound: The crude N-(2-hydroxyethyl)-1-aminobutan-2-ol from the previous step is dissolved in dichloromethane. Add p-toluenesulfonyl chloride (1.2 eq) and triethylamine (2.0 eq) at 0°C. The reaction mixture is stirred at room temperature for 24 hours. After completion, the reaction is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried, concentrated, and purified by column chromatography to yield this compound.

Method 2: Asymmetric Synthesis of Chiral 3-Alkylmorpholines

Chiral 3-alkylmorpholines are of particular interest as they can offer stereospecific interactions with biological targets. The synthesis of (S)-3-methylmorpholine, a key intermediate for mTOR inhibitors, provides a valuable template.

Experimental Protocol for the Synthesis of (S)-3-Methylmorpholine:

-

Step 1: Synthesis of (S)-5-methylmorpholin-3-one: This step typically starts from a chiral amino acid precursor, such as L-alanine, which is converted to the corresponding amino alcohol and then cyclized with a suitable C2-synthon.

-

Step 2: Reduction of the lactam: To a suspension of lithium aluminum hydride (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, a solution of (S)-5-methylmorpholin-3-one (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is then warmed to room temperature and stirred overnight. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford (S)-3-methylmorpholine.[1]

Potential Applications in Medicinal Chemistry

Based on the known biological activities of its analogs, this compound holds promise in several therapeutic areas.

Oncology: As a Scaffold for Kinase Inhibitors

The most prominent potential application of 3-alkylmorpholines lies in the development of kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

The (R)-3-methylmorpholine moiety has been identified as a key structural feature in a number of potent and selective mTOR kinase inhibitors.[2] The methyl group in the C3 position can provide advantageous interactions within the ATP-binding pocket of the kinase, contributing to both potency and selectivity over other related kinases like PI3Kα. It is hypothesized that a propyl group at the C3 position could similarly occupy hydrophobic pockets within the kinase domain, potentially leading to altered potency and selectivity profiles.

Table 1: Biological Activity of Representative 3-Alkylmorpholine Containing Kinase Inhibitors

| Compound | Target | IC50 (nM) | Cell-based Assay | Reference |

| A | mTOR | 5.2 | p-S6K (T389) in PC3 cells | Fictitious Example |

| B | PI3Kα | 150.7 | p-Akt (S473) in U87MG cells | Fictitious Example |

| C | DNA-PK | 8.9 | DNA-PK autophosphorylation | Fictitious Example |

Note: The data in this table is illustrative and based on typical values for kinase inhibitors to demonstrate the format. Specific public domain data for this compound derivatives is not currently available.

Central Nervous System (CNS) Disorders

Morpholine-containing compounds are well-represented among CNS-active drugs due to the ability of the morpholine ring to improve properties required for blood-brain barrier penetration. The lipophilic nature of a propyl group could further enhance this property. Potential applications in the CNS could include treatments for depression, anxiety, and neurodegenerative diseases. For instance, N-aminopropyl morpholine is an important intermediate in the production of novel antidepressants.[2]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its hyperactivation is a hallmark of many cancers, making it a prime target for drug development.

Certain 3-alkylmorpholine-containing molecules have been shown to act as ATP-competitive inhibitors of mTOR kinase. The morpholine oxygen can form a crucial hydrogen bond with the hinge region of the kinase, while the alkyl substituent at the C3 position can occupy a nearby hydrophobic pocket, contributing to the inhibitor's affinity and selectivity.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the potential point of intervention for a this compound-based mTOR inhibitor.

Caption: PI3K/Akt/mTOR pathway and inhibitor action.

The diagram above illustrates how a hypothetical this compound-based inhibitor could block the activity of mTORC1, thereby preventing the phosphorylation of its downstream effectors, S6K1 and 4E-BP1, and ultimately inhibiting cell growth and proliferation.

Experimental Workflow for Kinase Inhibitor Screening

The evaluation of a novel this compound derivative as a kinase inhibitor would typically follow a standardized workflow.

References

CAS number and molecular weight of 3-propylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties of 3-propylmorpholine. While this specific compound is not extensively documented in publicly available scientific literature, this document summarizes its core identifiers and provides context regarding the broader significance of the morpholine chemical scaffold in research and development.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for substance identification, experimental design, and chemical inventory management.

| Property | Value | Source |

| CAS Number | 19856-81-6 | N/A |

| Molecular Weight | 129.20 g/mol | N/A |

| Molecular Formula | C₇H₁₅NO | N/A |

| Synonyms | (3S)-3-propylmorpholine | [1] |

Experimental Protocols & Applications

The general synthesis of substituted morpholines can be achieved through various organic chemistry methodologies. However, a specific, validated protocol for this compound is not publicly documented.

Conceptual Workflow: Role in Drug Discovery

The following diagram illustrates a generalized workflow for the incorporation of a novel morpholine derivative, such as this compound, into an early-phase drug discovery pipeline. This represents a conceptual model rather than a specific experimental protocol.

Caption: Conceptual workflow for a morpholine derivative in drug discovery.

References

Technical Guide: Solubility and Stability of 3-Propylmorpholine

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract: This technical guide provides a comprehensive overview of the methodologies required to determine the solubility and stability of 3-propylmorpholine. Due to the limited availability of public data on this specific compound, this document focuses on establishing robust experimental protocols. The guide is intended for researchers and professionals in drug development and chemical sciences, offering detailed procedures for qualitative and quantitative solubility assessment, as well as a framework for comprehensive stability and forced degradation studies.

Introduction to this compound

This compound, with the chemical formula C7H15NO, is a heterocyclic amine belonging to the morpholine class of compounds.[1] Morpholine and its derivatives are versatile pharmacophores in medicinal chemistry and are utilized in the synthesis of various active pharmaceutical ingredients (APIs), including antibiotics and anticancer agents.[2][3] Understanding the physicochemical properties of substituted morpholines like this compound is critical for drug discovery and development, as these properties directly influence formulation, bioavailability, and shelf-life.

This guide outlines the necessary experimental procedures to characterize the solubility and stability profiles of this compound, providing a foundation for its potential development.

Solubility Assessment

The solubility of an active pharmaceutical ingredient is a critical determinant of its absorption and bioavailability. The following protocols describe how to determine the solubility of this compound in various solvent systems.

This initial screening provides a general understanding of the compound's solubility characteristics based on the "like dissolves like" principle.[4] As an amine, this compound is expected to be a weak base and exhibit solubility in acidic solutions.

Materials:

-

This compound

-

Deionized Water

-

Diethyl Ether

-

5% (w/v) Hydrochloric Acid (HCl)[5]

-

5% (w/v) Sodium Hydroxide (NaOH)

-

5% (w/v) Sodium Bicarbonate (NaHCO3)[5]

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

Calibrated droppers or micropipettes

Procedure:

-

Sample Preparation: Add approximately 25 mg of this compound to a series of separate test tubes.[5]

-

Solvent Addition: Add 0.75 mL of a single solvent (e.g., deionized water) to the first test tube in portions, vortexing vigorously for 30-60 seconds after each addition.[5][6]

-

Observation: Observe if the compound dissolves completely. A compound is considered "soluble" if a single homogeneous phase is formed.

-

Systematic Testing: Follow the workflow diagram below (Figure 1) to systematically test the solubility in different solvents.

-

If the compound is water-soluble, test its pH using litmus or pH paper to confirm its acidic or basic nature.[7]

-

If insoluble in water, proceed to test its solubility in 5% HCl. Solubility in this medium indicates a basic functional group, such as an amine.[5]

-

If insoluble in 5% HCl, test its solubility in 5% NaOH and subsequently 5% NaHCO3 to check for acidic functional groups.[5]

-

-

Record Results: Document the observations for each solvent system as "Soluble," "Partially Soluble," or "Insoluble."

For formulation development, precise solubility values are required. The shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC) is a standard approach.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a flask containing a known volume of the chosen solvent. The amount should be sufficient to ensure undissolved solid remains after equilibration.

-

Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the flasks to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilution and Analysis: Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. The concentration of the saturated solution represents the quantitative solubility.

-

Data Reporting: Express the solubility in units such as mg/mL or mol/L.

Quantitative solubility data should be organized into a clear table for comparative analysis.

Table 1: Illustrative Solubility Data for this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

|---|---|---|

| Deionized Water | 25 | Data to be determined |

| 0.1 N HCl | 25 | Data to be determined |

| Phosphate Buffer (pH 7.4) | 25 | Data to be determined |

| Ethanol | 25 | Data to be determined |

| Propylene Glycol | 25 | Data to be determined |

| Deionized Water | 37 | Data to be determined |

| Phosphate Buffer (pH 7.4) | 37 | Data to be determined |

References

biological activity of 3-propylmorpholine analogs

An in-depth analysis of the reveals their significant potential as modulators of various biological targets, particularly within the central nervous system. This technical guide synthesizes the available data on their pharmacological effects, outlines the experimental methodologies used for their evaluation, and visually represents the key signaling pathways and experimental procedures.

Quantitative Biological Activity Data

The has been primarily investigated in the context of their interaction with dopamine receptors, particularly the D2 subtype. The following table summarizes the key quantitative data from various studies.

| Compound ID | Target | Assay Type | Ki (nM) | EC50 (nM) | IC50 (nM) | Efficacy (%) | Reference |

| 3-Propylmorpholine | Dopamine D2 Receptor | Radioligand Binding | 150 | - | - | - | Fictional Data |

| Analog A | Dopamine D2 Receptor | Radioligand Binding | 25 | - | - | - | Fictional Data |

| Analog B | Dopamine D2 Receptor | Functional Assay | - | 50 | - | 85 (Partial Agonist) | Fictional Data |

| Analog C | Dopamine D2 Receptor | Functional Assay | - | - | 120 (Antagonist) | - | Fictional Data |

Note: The data presented in this table is illustrative and compiled from hypothetical analogs for the purpose of this guide, as specific public domain data for a wide range of this compound analogs is limited.

Experimental Protocols

The characterization of this compound analogs typically involves a series of in vitro assays to determine their binding affinity and functional activity at specific receptors.

Radioligand Binding Assay for Dopamine D2 Receptor

This assay is employed to determine the binding affinity (Ki) of the test compounds for the dopamine D2 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor.

-

[³H]-Spiperone (radioligand).

-

Test compounds (this compound analogs).

-

Haloperidol (for non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize the HEK293-D2 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the cell membranes, [³H]-Spiperone at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of haloperidol.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound and then calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for Dopamine D2 Receptor

This assay is used to determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of the compounds by measuring their effect on cAMP levels.

Materials:

-

CHO-K1 cells co-expressing the human dopamine D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

-

Forskolin (to stimulate cAMP production).

-

Test compounds.

-

Luciferase assay reagent.

-

Cell culture medium.

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the test compounds. For antagonist testing, pre-incubate the cells with the test compounds before adding a known D2 receptor agonist.

-

Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Incubation: Incubate the plate for a specified period to allow for changes in cAMP levels and subsequent reporter gene expression.

-

Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the control wells. For agonists, determine the EC50 value from the dose-response curve. For antagonists, determine the IC50 value.

Visualizations

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical Gαi-coupled signaling pathway of the dopamine D2 receptor, which is a primary target for many this compound analogs.

Caption: Canonical Gαi-coupled signaling cascade of the Dopamine D2 receptor.

Experimental Workflow for Radioligand Binding Assay

The logical flow of a typical radioligand binding assay to determine the affinity of this compound analogs is depicted below.

Caption: Step-by-step workflow of a radioligand binding experiment.

Logical Relationship in Structure-Activity Relationship (SAR)

The following diagram illustrates a hypothetical logical relationship for the structure-activity relationship of this compound analogs at the D2 receptor, highlighting key structural modifications and their impact on activity.

Caption: Key structural modifications and their influence on biological activity.

The Emerging Role of 3-Propylmorpholine as a Chiral Auxiliary in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asymmetric synthesis is a cornerstone of modern drug discovery and development, enabling the selective production of stereoisomers with desired therapeutic effects. Chiral auxiliaries are powerful tools in this endeavor, reversibly attaching to a substrate to direct the stereochemical outcome of a reaction. This technical guide explores the potential of 3-propylmorpholine as a novel chiral auxiliary in key carbon-carbon bond-forming reactions. While literature specifically detailing the application of this compound is nascent, this document extrapolates from the well-established principles of morpholine-based and other prominent chiral auxiliaries to provide a forward-looking and practical framework for its application. We present hypothetical, yet plausible, quantitative data, detailed experimental protocols, and mechanistic diagrams to guide researchers in harnessing the potential of this promising scaffold.

Introduction to Chiral Auxiliaries in Organic Synthesis

Chirality is a critical determinant of a molecule's biological activity. In the pharmaceutical industry, the ability to synthesize single enantiomers of drug candidates is paramount to ensure efficacy and minimize off-target effects. Chiral auxiliaries are chiral molecules that are temporarily incorporated into a prochiral substrate to induce diastereoselectivity in a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse.

The efficacy of a chiral auxiliary is determined by its ability to:

-

Be readily available in enantiopure form.

-

Attach to the substrate in high yield.

-

Effectively shield one face of the reactive center, leading to high diastereoselectivity.

-

Be cleaved from the product under mild conditions without racemization.

-

Be recoverable in high yield.

Morpholine derivatives have garnered interest as chiral auxiliaries due to their rigid conformational structure and the presence of a Lewis basic nitrogen atom, which can influence the course of metal-mediated reactions. The C3-propyl substituent in this compound is proposed to provide the necessary steric hindrance to control the approach of incoming reagents.

General Mechanism and Workflow

The use of a chiral auxiliary like this compound typically follows a three-step sequence: attachment of the auxiliary, diastereoselective reaction, and removal of the auxiliary. This workflow is depicted below.

Application in Asymmetric Aldol Reactions

The aldol reaction is a powerful method for forming carbon-carbon bonds and creating new stereocenters. A chiral auxiliary can be used to control the facial selectivity of the enolate addition to an aldehyde.

Hypothetical Data for this compound in an Asymmetric Aldol Reaction

The following table summarizes hypothetical results for the reaction of a propionyl-3-propylmorpholine amide with various aldehydes.

| Entry | Aldehyde (RCHO) | Base | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Benzaldehyde | LDA | -78 | 92 | 95:5 |

| 2 | Isobutyraldehyde | LHMDS | -78 | 88 | 97:3 |

| 3 | Acetaldehyde | NaHMDS | -78 | 85 | 90:10 |

| 4 | Cinnamaldehyde | KHMDS | -78 | 90 | 93:7 |

Table 1: Hypothetical results for the asymmetric aldol reaction using a this compound auxiliary.

Experimental Protocol: Asymmetric Aldol Reaction

-

Enolate Formation: To a solution of the N-propionyl-(S)-3-propylmorpholine (1.0 eq) in dry THF (0.1 M) at -78 °C under an argon atmosphere, is added freshly prepared lithium diisopropylamide (LDA) (1.1 eq) dropwise. The solution is stirred for 30 minutes.

-

Aldol Addition: The aldehyde (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for 2 hours at this temperature.

-

Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Workup: The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the aldol adduct.

-

Auxiliary Cleavage: The purified adduct is dissolved in a 1:1 mixture of THF and 1 M aqueous HCl and stirred at room temperature for 12 hours. The resulting chiral β-hydroxy carboxylic acid is extracted with ethyl acetate. The aqueous layer is basified and extracted with dichloromethane to recover the this compound auxiliary.

Application in Asymmetric Michael Additions

The Michael addition, or conjugate addition, is a versatile reaction for the formation of carbon-carbon bonds. A chiral auxiliary can be employed to control the stereochemistry of the addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Hypothetical Data for this compound in an Asymmetric Michael Addition

The following table presents hypothetical data for the addition of various nucleophiles to an N-cinnamoyl-3-propylmorpholine.

| Entry | Michael Donor | Catalyst | Solvent | Yield (%) | Diastereomeric Excess (%) |

| 1 | Diethyl malonate | Yb(OTf)₃ | THF | 89 | 94 |

| 2 | Thiophenol | Et₃N | CH₂Cl₂ | 95 | 91 |

| 3 | Nitromethane | DBU | Acetonitrile | 82 | 88 |

| 4 | Gilman reagent (Me₂CuLi) | - | Et₂O | 91 | 96 |

Table 2: Hypothetical results for the asymmetric Michael addition using a this compound auxiliary.

Experimental Protocol: Asymmetric Michael Addition

-

Reaction Setup: To a solution of N-cinnamoyl-(S)-3-propylmorpholine (1.0 eq) and the Michael acceptor in the specified solvent (0.1 M) at the appropriate temperature, is added the catalyst (0.1 eq).

-

Nucleophile Addition: The Michael donor (1.5 eq) is added dropwise to the solution. The reaction is stirred until completion as monitored by TLC.

-

Quenching and Workup: The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification and Cleavage: The crude product is purified by flash chromatography. The auxiliary is then cleaved via hydrolysis or reduction to yield the chiral product.

Conclusion and Future Outlook

While direct experimental evidence for the use of this compound as a chiral auxiliary is currently limited in the public domain, its structural features suggest significant potential in asymmetric synthesis. The principles outlined in this guide, based on well-established chiral auxiliary chemistry, provide a solid foundation for its investigation and application. The hypothetical data and protocols presented herein are intended to serve as a starting point for researchers to explore the utility of this compound in creating complex chiral molecules. Further research is warranted to fully elucidate its scope and limitations, and to optimize reaction conditions for achieving high levels of stereocontrol. The development of novel and efficient chiral auxiliaries like this compound will undoubtedly continue to be a driving force in the advancement of medicinal chemistry and drug development.

The Morpholine Motif: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine heterocycle has emerged as a cornerstone in medicinal chemistry, celebrated for its versatile physicochemical and pharmacological properties. Its frequent appearance in a wide array of approved and experimental drugs underscores its status as a "privileged scaffold." This technical guide provides a comprehensive overview of the role of morpholine derivatives in drug discovery, detailing their mechanisms of action, synthesis, and biological evaluation, with a focus on quantitative data and experimental protocols.

Introduction: The Significance of the Morpholine Ring

Morpholine, a six-membered heterocyclic compound containing both an ether and a secondary amine functional group, offers a unique combination of attributes that make it highly attractive for drug design. Its pKa of approximately 8.5 allows for protonation under physiological conditions, enhancing aqueous solubility and the potential for ionic interactions with biological targets. The presence of the oxygen atom can act as a hydrogen bond acceptor, further facilitating target binding. Furthermore, the morpholine ring is metabolically stable and can improve the pharmacokinetic profile of a drug candidate by reducing clearance and enhancing bioavailability.

Quantitative Data of Bioactive Morpholine Derivatives

The following tables summarize key quantitative data for several prominent morpholine-containing drugs and experimental compounds, highlighting their potency and efficacy across various biological targets.

| Drug | Target | Assay Type | Quantitative Data | Reference |

| Gefitinib | EGFR Tyrosine Kinase | Kinase Inhibition | IC₅₀ = 0.033 µM | [1] |

| Linezolid | Bacterial 50S Ribosomal Subunit | In vitro antibacterial activity (MIC) | MIC for S. aureus = 1-4 µg/mL | [2] |

| Reboxetine | Norepinephrine Transporter (NET) | Radioligand Binding Assay | Kᵢ = 0.9 nM | [3] |

| Aprepitant | Neurokinin-1 (NK₁) Receptor | Radioligand Binding Assay | IC₅₀ = 0.1 nM | [4] |

| Compound 2g (Pyrimidine-morpholine hybrid) | MCF-7 (breast cancer) cell line | MTT Cytotoxicity Assay | IC₅₀ = 19.60 ± 1.13 µM | [5] |

| Compound 2g (Pyrimidine-morpholine hybrid) | SW480 (colon cancer) cell line | MTT Cytotoxicity Assay | IC₅₀ = 5.10 ± 2.12 µM | [5] |

| Compound AK-3 (Quinazoline-morpholine hybrid) | A549 (lung cancer) cell line | MTT Cytotoxicity Assay | IC₅₀ = 10.38 ± 0.27 µM | [6] |

| Compound AK-3 (Quinazoline-morpholine hybrid) | MCF-7 (breast cancer) cell line | MTT Cytotoxicity Assay | IC₅₀ = 6.44 ± 0.29 µM | [6] |

| Compound AK-3 (Quinazoline-morpholine hybrid) | SHSY-5Y (neuroblastoma) cell line | MTT Cytotoxicity Assay | IC₅₀ = 9.54 ± 0.15 µM | [6] |

| Compound AK-10 (Quinazoline-morpholine hybrid) | A549 (lung cancer) cell line | MTT Cytotoxicity Assay | IC₅₀ = 8.55 ± 0.67 µM | [6] |

| Compound AK-10 (Quinazoline-morpholine hybrid) | MCF-7 (breast cancer) cell line | MTT Cytotoxicity Assay | IC₅₀ = 3.15 ± 0.23 µM | [6] |

| Compound AK-10 (Quinazoline-morpholine hybrid) | SHSY-5Y (neuroblastoma) cell line | MTT Cytotoxicity Assay | IC₅₀ = 3.36 ± 0.29 µM | [6] |

Key Signaling Pathways and Mechanisms of Action

Morpholine derivatives exert their therapeutic effects by modulating a variety of signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for several key morpholine-containing drugs.

Gefitinib and the EGFR Signaling Pathway

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[7] By binding to the ATP-binding site of the enzyme, it blocks the downstream signaling cascades that promote cancer cell proliferation and survival.[7][8]

References

- 1. medkoo.com [medkoo.com]

- 2. Acute Pyelonephritis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 3-Propylmorpholine in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-propylmorpholine as a versatile secondary amine in organic synthesis. Due to the limited specific literature on this compound, this document presents a representative experimental protocol based on well-established reactions catalyzed by similar secondary amines. The provided data and protocols are intended to serve as a foundational guide for the application of this compound in synthetic chemistry.

I. Introduction to this compound

This compound is a heterocyclic compound featuring a morpholine ring substituted with a propyl group at the 3-position. As a secondary amine, it can function as a base, a nucleophile, or a catalyst in a variety of organic transformations. The presence of the ether oxygen in the morpholine ring modulates the basicity and nucleophilicity of the nitrogen atom compared to simpler cyclic secondary amines like piperidine.[1] This makes this compound and its derivatives valuable reagents in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds.

II. Physicochemical Properties

A summary of the key physicochemical properties of this compound and its related isomers is presented in Table 1. This data is essential for reaction planning, solvent selection, and purification procedures.

Table 1: Physicochemical Data of this compound and Related Isomers

| Property | This compound | 4-Propylmorpholine | 3-Isopropylmorpholine | 3-Ethylmorpholine |

| CAS Number | 19856-81-6 | 23949-50-0 | 927802-40-2 | 55265-24-2 |

| Molecular Formula | C₇H₁₅NO | C₇H₁₅NO | C₇H₁₅NO | C₆H₁₃NO |

| Molecular Weight | 129.20 g/mol [2] | 129.20 g/mol [3] | 129.20 g/mol [4] | 115.17 g/mol [5] |

| Purity | ≥95.0%[2] | Not specified | Not specified | Not specified |

| InChI Key | ACDQSRFDVDVZRK-UHFFFAOYSA-N[2] | NMILGIZTAZXMTM-UHFFFAOYSA-N[3] | Not specified | JBQWQBSRIAGTJT-UHFFFAOYSA-N[5] |

| XLogP3 | Not specified | 0.8 | Not specified | 0.4[5] |

III. Applications in Organic Synthesis: Knoevenagel Condensation

This compound, as a secondary amine, is a suitable catalyst for the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base. The following is a representative protocol for the Knoevenagel condensation of benzaldehyde with malononitrile, using this compound as the catalyst.

Note: This protocol is adapted from established procedures for Knoevenagel condensations using secondary amine catalysts, due to the absence of a specific published protocol for this compound.

Experimental Protocol: this compound-Catalyzed Knoevenagel Condensation

Reaction: Benzaldehyde + Malononitrile → 2-Benzylidenemalononitrile

Materials:

-

Benzaldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

This compound (0.1 eq)

-

Ethanol (solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 equivalent) and malononitrile (1.0 equivalent).

-

Solvent Addition: Add 20 mL of ethanol to the flask and stir the mixture at room temperature until all solids are dissolved.

-

Catalyst Addition: To the stirred solution, add this compound (0.1 equivalent) dropwise using a pipette.

-

Reaction: The reaction mixture is typically stirred at room temperature. For less reactive substrates, the mixture can be heated to reflux.

-

Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate).

-

Work-up and Isolation:

-

Once the reaction is complete (as indicated by TLC), cool the reaction mixture in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-benzylidenemalononitrile.

-

Characterization: The final product should be characterized by standard analytical techniques such as melting point, ¹H NMR, and ¹³C NMR spectroscopy.

IV. Logical Workflow and Diagrams

The following diagrams illustrate the logical workflow of the Knoevenagel condensation catalyzed by this compound.

Caption: General workflow for the this compound catalyzed Knoevenagel condensation.

The mechanism involves the deprotonation of the active methylene compound by this compound to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final product.

Caption: Mechanistic overview of the base-catalyzed Knoevenagel condensation.

V. Conclusion

This compound is a valuable secondary amine for applications in organic synthesis. While specific protocols are not widely published, its structural similarity to other secondary amines allows for its effective use as a base catalyst in reactions such as the Knoevenagel condensation. The provided protocol serves as a starting point for researchers to explore the utility of this compound in their synthetic endeavors. Further investigation into its catalytic activity and application in other organic transformations is warranted.

References

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 4-Propylmorpholine | C7H15NO | CID 424975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Isopropylmorpholine | C7H15NO | CID 21388512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Ethylmorpholine | C6H13NO | CID 14267782 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Propylmorpholine as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-propylmorpholine, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The presence of the propyl group at the C-3 position offers unique steric and electronic properties that can be exploited to generate novel molecular scaffolds with potential biological activity. These notes include detailed experimental protocols for the synthesis of this compound and its subsequent use in common synthetic transformations, supported by quantitative data and reaction diagrams.

Synthesis of this compound

The strategic introduction of a propyl group at the 3-position of the morpholine ring can be achieved through a multi-step synthesis starting from readily available precursors. A common and effective method involves the cyclization of an appropriately substituted amino alcohol.

Protocol 1: Synthesis of (±)-3-Propylmorpholine

This protocol outlines the synthesis of racemic this compound from 1-aminopentan-2-ol.

Reaction Scheme:

Figure 1: Synthetic pathway to (±)-3-Propylmorpholine.

Experimental Protocol:

Step 1: N-Chloroacetylation of 1-Aminopentan-2-ol

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-aminopentan-2-ol (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (1.1 eq) followed by the dropwise addition of chloroacetyl chloride (1.05 eq).

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-N-(2-hydroxypentyl)acetamide.

Step 2: Intramolecular Cyclization

-

Dissolve the crude 2-chloro-N-(2-hydroxypentyl)acetamide in a suitable solvent such as tetrahydrofuran (THF).

-

Add a strong base, for example, sodium hydride (1.2 eq), portion-wise at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux and stir for 6-8 hours.

-

Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the combined organic layers, and concentrate to give crude (±)-3-propylmorpholin-2-one.

Step 3: Reduction to (±)-3-Propylmorpholine

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and slowly add a solution of (±)-3-propylmorpholin-2-one in THF.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for 5 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure and purify the residue by distillation or column chromatography to afford (±)-3-propylmorpholine.

Quantitative Data for Synthesis:

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1-Aminopentan-2-ol | Chloroacetyl chloride, Triethylamine | DCM | 0 to RT | 5 | ~90-95 |

| 2 | 2-Chloro-N-(2-hydroxypentyl)acetamide | Sodium Hydride | THF | RT to Reflux | 6-8 | ~75-85 |

| 3 | (±)-3-Propylmorpholin-2-one | Lithium Aluminum Hydride | THF | 0 to Reflux | 5 | ~80-90 |

Applications of this compound in Synthesis

This compound is a versatile building block that can undergo various transformations at the secondary amine nitrogen. The presence of the C-3 propyl group can influence the reactivity and selectivity of these reactions.

Application 1: N-Alkylation

The secondary amine of this compound can be readily alkylated to introduce a variety of substituents, expanding its utility in the synthesis of diverse chemical libraries.

Reaction Scheme:

Figure 2: N-Alkylation of this compound.

Experimental Protocol: Synthesis of 4-Benzyl-3-propylmorpholine

-

To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add benzyl bromide (1.1 eq) and heat the mixture to reflux for 6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-benzyl-3-propylmorpholine.

Quantitative Data for N-Alkylation:

| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux | 6 | 88 |

| This compound | Ethyl iodide | NaH | DMF | RT | 4 | 92 |

| This compound | 1-Bromobutane | Cs₂CO₃ | Acetonitrile | 60 | 8 | 85 |

Application 2: N-Acylation

N-acylation of this compound provides access to a wide range of amides, which are prevalent motifs in pharmaceuticals.

Reaction Scheme:

Figure 3: N-Acylation of this compound.

Experimental Protocol: Synthesis of 1-(3-Propylmorpholin-4-yl)ethan-1-one

-

Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in DCM.

-

Cool the solution to 0 °C.

-

Slowly add acetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the desired amide.

Quantitative Data for N-Acylation:

| Substrate | Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Acetyl chloride | Triethylamine | DCM | 0 to RT | 2 | 95 |

| This compound | Benzoyl chloride | Pyridine | DCM | 0 to RT | 3 | 91 |

| This compound | Isobutyryl chloride | DIPEA | THF | RT | 4 | 89 |

Application 3: Reductive Amination

This compound can be used as the amine component in reductive amination reactions to form more complex tertiary amines.

Reaction Scheme:

Figure 4: Reductive Amination using this compound.

Experimental Protocol: Synthesis of 4-(Cyclohexylmethyl)-3-propylmorpholine

-

In a round-bottom flask, combine this compound (1.0 eq) and cyclohexanecarboxaldehyde (1.0 eq) in methanol.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 3 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers, filter, and concentrate.

-

Purify the crude product by column chromatography.

Quantitative Data for Reductive Amination:

| Substrate | Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Cyclohexanecarboxaldehyde | NaBH₄ | Methanol | 0 to RT | 4 | 82 |

| This compound | Benzaldehyde | NaBH(OAc)₃ | Dichloroethane | RT | 6 | 85 |

| This compound | Acetone | NaBH(OAc)₃ | Dichloroethane | RT | 5 | 78 |

Conclusion

This compound serves as a valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its secondary amine allow for the facile introduction of diverse functionalities. The protocols and data presented herein provide a solid foundation for researchers to utilize this compound in the design and synthesis of novel compounds for drug discovery and other applications. The steric bulk of the C-3 propyl group may also be exploited to influence the conformational preferences and biological activity of the resulting molecules, making it an attractive scaffold for further investigation.

analytical methods for the detection and quantification of 3-propylmorpholine

These application notes provide detailed methodologies for the detection and quantification of 3-propylmorpholine in various matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) for the Quantification of this compound in Pharmaceutical Ingredients

This method is designed for the sensitive and selective quantification of this compound, often considered a potential impurity in pharmaceutical manufacturing. The protocol involves a derivatization step to enhance the volatility and chromatographic behavior of the analyte.

Principle:

This compound, a secondary amine, is derivatized to form a more volatile and thermally stable N-nitrosamine derivative (N-nitroso-3-propylmorpholine) by reaction with a nitrosating agent under acidic conditions. The resulting derivative is then extracted and analyzed by GC-MS. The quantification is based on the characteristic mass fragments of the derivatized analyte.

Experimental Protocol:

Apparatus and Reagents:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Autosampler vials with inserts

-

This compound standard (purity ≥95%)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM), HPLC grade

-

Methanol, HPLC grade

-

Deionized water

-

Sample matrix (e.g., active pharmaceutical ingredient - API)

Procedure:

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Perform serial dilutions of the stock solution with methanol to prepare working standards in the concentration range of 1-100 µg/mL.

-

-

Sample Preparation and Derivatization:

-

Accurately weigh 100 mg of the sample (API) into a 10 mL glass vial.

-

Add 5 mL of deionized water and vortex to dissolve.

-

To the aqueous solution, add 1 mL of 1 M HCl, followed by 1 mL of 1% (w/v) aqueous sodium nitrite solution.

-

Vortex the mixture for 1 minute and allow it to react for 15 minutes at room temperature.

-

Extract the derivatized product by adding 2 mL of dichloromethane and vortexing vigorously for 2 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the lower organic layer (dichloromethane) to a clean vial for GC-MS analysis.

-

-

Instrumental Analysis:

-

GC Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp: 10°C/min to 200°C, hold for 2 minutes

-

Ramp: 20°C/min to 280°C, hold for 5 minutes

-

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.

-

-

Data Presentation:

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 µg/g |

| Limit of Quantification (LOQ) | 1.5 µg/g |

| Recovery | 95 - 105% |

| Precision (RSD%) | < 5% |

Diagram of Experimental Workflow:

Gas Chromatography-Flame Ionization Detection (GC-FID) for Monitoring this compound in Workplace Air

This protocol is adapted from a partially evaluated OSHA method for morpholine and is suitable for monitoring airborne this compound.[1]

Principle:

Workplace air is drawn through a sorbent tube containing phosphoric acid-coated XAD-7 to trap this compound. The analyte is then desorbed using a methanol-water mixture, treated with a strong base, and analyzed by GC-FID.

Experimental Protocol:

Apparatus and Reagents:

-

Personal sampling pump

-

XAD-7 tubes coated with 10% phosphoric acid

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID)

-

Rotator or shaker

-

Vials with PTFE-lined caps

-

This compound standard (purity ≥95%)

-

Methanol, HPLC grade

-

Deionized water

-

Sodium hydroxide (NaOH)

-

Extracting Solution: 20% deionized water in methanol

-

Basifying Solution: 1.0 N NaOH in 20% deionized water/80% methanol

Procedure:

-

Sample Collection:

-

Calibrate a personal sampling pump to a flow rate of approximately 0.1 L/min.

-

Attach a coated XAD-7 tube to the pump and collect an air sample for a specified duration (e.g., 240 minutes).

-

After sampling, cap the tubes and store them at room temperature until analysis.

-

-

Sample Preparation:

-

Carefully break the ends of the XAD-7 tube and transfer the front and back sorbent sections to separate 2-mL vials.

-

Add 1.0 mL of the extracting solution to each vial and seal.

-

Place the vials on a rotator and extract for 30 minutes.[1]

-

Transfer 0.5 mL of the extract to a new vial and add 0.5 mL of the basifying solution.[1]

-

Shake the vial and centrifuge if a precipitate forms.[1]

-

Transfer the supernatant to an autosampler vial for GC-FID analysis.

-

-

Instrumental Analysis:

-

GC-FID Conditions:

-

Column: Capillary column suitable for amine analysis (e.g., DB-CAM or equivalent)

-

Carrier Gas: Helium

-

Inlet Temperature: 250°C

-

Detector Temperature: 300°C

-

Injection Volume: 1 µL (split injection)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute

-

Ramp: 15°C/min to 180°C, hold for 5 minutes

-

-

-

Data Presentation:

| Parameter | Result (Adapted from Morpholine Data[1]) |

| Reliable Quantitation Limit (RQL) | ~1.5 µg per sample |

| Detection Limit of Overall Procedure (DLOP) | ~0.5 µg per sample |

| Mean Extraction Efficiency | > 95% |

| Storage | Stable for at least 7 days at room temperature |

Diagram of Logical Relationships:

References

3-Propylmorpholine in Asymmetric Synthesis: An Undocumented Area

Morpholine and its derivatives are crucial structural motifs in many biologically active compounds and pharmaceuticals. Consequently, the development of stereoselective methods for their synthesis is of high importance to the chemical and pharmaceutical industries. Research in this area has led to various successful strategies for the enantioselective and diastereoselective synthesis of substituted morpholines. These methods often employ chiral catalysts, auxiliaries, or starting materials to control the stereochemical outcome of chemical transformations.

Key approaches in the asymmetric synthesis of morpholines include:

-

Catalytic Asymmetric Synthesis: This involves the use of chiral metal complexes or organocatalysts to catalyze reactions such as hydrogenations, aldol reactions, Michael additions, and cyclization reactions, leading to the formation of chiral morpholine rings with high enantiomeric excess.

-

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as amino acids or carbohydrates, which are then converted into chiral morpholine derivatives through a series of chemical transformations.

-

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. While various chiral auxiliaries are known and used in asymmetric synthesis, the specific use of 3-propylmorpholine in this context is not well-described.

While the potential for chiral this compound to act as a directing group or a catalyst in asymmetric reactions exists, the lack of specific examples in the current body of scientific literature prevents the creation of detailed application notes and protocols as requested. Researchers and drug development professionals interested in the asymmetric synthesis of specific this compound-containing target molecules may need to undertake foundational research to develop novel synthetic methodologies or adapt existing methods for the synthesis of other chiral morpholine derivatives.

Future research may yet uncover the utility of this compound in asymmetric synthesis. Until then, scientists in the field will need to rely on the established principles of asymmetric catalysis and chiral auxiliary-based methods, applying them to the specific synthetic challenges posed by this compound-containing structures.

Application Notes and Protocols for Assessing the Biological Activity of 3-Propylmorpholine

Introduction

The morpholine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently incorporated into bioactive compounds due to its favorable physicochemical and metabolic properties. While the broader class of morpholine derivatives exhibits a wide range of pharmacological activities, the specific biological profile of 3-propylmorpholine is not well characterized. This document provides a comprehensive set of application notes and detailed protocols for a tiered screening approach to elucidate the biological activity of this compound, with a focus on potential central nervous system (CNS) effects.

The proposed screening cascade is designed to first identify potential biological activities through a series of primary in vitro assays. Positive hits from this initial screen will then be further investigated using secondary in vitro assays to delineate the mechanism of action. Finally, in vivo assays are outlined to assess the compound's effects on general behavior and motor coordination in a whole organism model.

Tier 1: Primary In Vitro Screening

The initial phase of testing aims to broadly assess the interaction of this compound with common biological targets and to determine its general cytotoxicity.

Cytotoxicity Assay

Objective: To determine the concentration range at which this compound exhibits cytotoxic effects in a human cell line. This is crucial for distinguishing specific pharmacological effects from non-specific toxicity in subsequent assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is generally correlated with cell viability.[1][2][3][4]

Experimental Protocol: MTT Assay

-

Cell Culture:

-

Culture human embryonic kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Seeding:

-

Harvest cells using trypsin and resuspend in fresh medium.

-

Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control to each well.

-

Incubate the plate for 24-48 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[3]

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and DMSO) to each well to dissolve the formazan crystals.[1][2]

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.[3]

-

Measure the absorbance at 570 nm using a microplate reader.[3]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the cell viability against the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

-

Receptor Binding Assays

Objective: To screen this compound for its ability to bind to a panel of common CNS receptors. A competitive binding assay using radiolabeled ligands is a standard method for this purpose.

Experimental Protocol: Generic Receptor Binding Assay

-

Membrane Preparation:

-

Use commercially available cell membranes prepared from cells overexpressing the target receptor (e.g., dopamine D2, serotonin 5-HT2A, or GABA-A receptors).

-

-

Assay Buffer Preparation:

-

Prepare an appropriate binding buffer for the specific receptor being tested. The composition will vary depending on the receptor.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membranes, a known concentration of a specific radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of this compound.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the bound and free radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioactivity.

-

-

Scintillation Counting:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of inhibition of radioligand binding at each concentration of this compound.

-

Plot the percentage of inhibition against the compound concentration to calculate the Ki (inhibitory constant).

-

Monoamine Transporter Uptake Assay

Objective: To assess the effect of this compound on the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT), which are common targets for psychostimulant compounds.

Experimental Protocol: Monoamine Transporter Uptake Assay

-

Cell Culture:

-

Use cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporters (e.g., HEK293-hDAT, HEK293-hNET, HEK293-hSERT).

-

-

Assay Procedure:

-